1,1,1,2,2,3,3,4,4,5-Decafluorohexane
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Overview
Description
1,1,1,2,2,3,3,4,4,5-Decafluorohexane is a fluorinated organic compound with the molecular formula C6H2F10. It is part of the perfluoroalkane family, characterized by the replacement of hydrogen atoms with fluorine atoms. This compound is known for its high thermal stability, low surface tension, and chemical inertness, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4,4,5-Decafluorohexane can be synthesized through the fluorination of hexane using elemental fluorine or other fluorinating agents. The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid side reactions. The process involves:
Reactants: Hexane and elemental fluorine.
Conditions: High temperature and pressure, often in the presence of a catalyst such as cobalt trifluoride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: To handle the high volumes of reactants.
Safety Measures: Due to the reactivity of fluorine gas, stringent safety protocols are in place.
Purification: The product is purified through distillation or other separation techniques to remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2,3,3,4,4,5-Decafluorohexane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions include:
Nucleophilic Substitution: Where nucleophiles replace fluorine atoms.
Electrophilic Substitution: Less common due to the electron-withdrawing nature of fluorine.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions, amines, or thiols.
Conditions: Typically require a solvent like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the reaction.
Major Products:
Substituted Fluoroalkanes: Depending on the nucleophile used, various substituted fluoroalkanes can be formed.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5-Decafluorohexane has numerous applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis due to its inertness and ability to dissolve a wide range of compounds.
Biology: Employed in studies involving cell membranes and lipid interactions because of its unique properties.
Medicine: Investigated for use in drug delivery systems, particularly for hydrophobic drugs.
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3,4,4,5-Decafluorohexane exerts its effects is primarily through its physical properties rather than chemical reactivity. Its high thermal stability and low surface tension make it an excellent heat transfer fluid. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability .
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Another perfluoroalkane with similar properties but with an additional fluorine atom.
1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane: Differing slightly in structure, this compound also exhibits high thermal stability and chemical inertness.
Uniqueness: 1,1,1,2,2,3,3,4,4,5-Decafluorohexane is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Its balance of fluorine atoms provides an optimal combination of stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
155072-58-5 |
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Molecular Formula |
C6H4F10 |
Molecular Weight |
266.08 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5-decafluorohexane |
InChI |
InChI=1S/C6H4F10/c1-2(7)3(8,9)4(10,11)5(12,13)6(14,15)16/h2H,1H3 |
InChI Key |
VITJFJAWHDIGGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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